Cas no 943595-13-9 (2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester)

2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester structure
943595-13-9 structure
Product Name:2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
Numero CAS:943595-13-9
MF:C10H11BrO3
MW:259.096542596817
MDL:MFCD15474833
CID:1092606
PubChem ID:16723776
Update Time:2025-06-08

2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 2-(bromomethoxy)-6-methoxybenzoate
    • methyl 2-(bromomethyl)-6-methoxybenzoate
    • 2-Bromomethyl-6-methoxy-benzoic acid methyl ester
    • AKOS024259187
    • AS-48094
    • Benzoic acid, 2-(bromomethyl)-6-methoxy-, methyl ester
    • MFCD15474833
    • DA-33125
    • SCHEMBL14352049
    • methyl2-(bromomethyl)-6-methoxybenzoate
    • F17793
    • SB40127
    • KJLOXBFOHKOSBO-UHFFFAOYSA-N
    • 943595-13-9
    • 2-(Bromomethyl)-6-methoxy-benzoic acid methyl ester
    • 2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
    • MDL: MFCD15474833
    • Inchi: 1S/C10H11BrO3/c1-13-8-5-3-4-7(6-11)9(8)10(12)14-2/h3-5H,6H2,1-2H3
    • Chiave InChI: KJLOXBFOHKOSBO-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(CBr)=CC=CC=1OC)OC

Proprietà calcolate

  • Massa esatta: 257.98916g/mol
  • Massa monoisotopica: 257.98916g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 4
  • Complessità: 196
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 35.5Ų

2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A015009850-250mg
Methyl 2-bromomethyl-6-methoxybenzoate
943595-13-9 97%
250mg
$484.80 2023-08-31
Alichem
A015009850-500mg
Methyl 2-bromomethyl-6-methoxybenzoate
943595-13-9 97%
500mg
$782.40 2023-08-31
Alichem
A015009850-1g
Methyl 2-bromomethyl-6-methoxybenzoate
943595-13-9 97%
1g
$1445.30 2023-08-31
TRC
B994185-10mg
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
943595-13-9
10mg
$ 50.00 2022-06-06
TRC
B994185-50mg
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
943595-13-9
50mg
$ 185.00 2022-06-06
TRC
B994185-100mg
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
943595-13-9
100mg
$ 295.00 2022-06-06
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0137-1g
2-Bromomethyl-6-methoxy-benzoic acid methyl ester
943595-13-9 97%
1g
5071.29CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0137-5g
2-Bromomethyl-6-methoxy-benzoic acid methyl ester
943595-13-9 97%
5g
21964.3CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0137-500mg
2-Bromomethyl-6-methoxy-benzoic acid methyl ester
943595-13-9 97%
500mg
2959.67CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0137-250mg
2-Bromomethyl-6-methoxy-benzoic acid methyl ester
943595-13-9 97%
250mg
1908.1CNY 2021-05-08

2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  4 h, reflux
Riferimento
Copper-Catalyzed One-Pot Synthesis of Dibenzofurans, Xanthenes, and Xanthones from Cyclic Diphenyl Iodoniums
Zhu, Daqian ; Li, Min; Wu, Zhouming; Du, Yongliang; Luo, Bingling; et al, European Journal of Organic Chemistry, 2019, 2019(28), 4566-4571

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  1.5 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
The synthesis of (-)-varitriol and (-)-3'-epi-varitriol via a Ramberg-Baecklund route
McAllister, Graeme D.; Robinson, James E.; Taylor, Richard J. K., Tetrahedron, 2007, 63(49), 12123-12130

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Acetonitrile
Riferimento
Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity
Ruchelman, Alexander L.; Man, Hon-Wah; Zhang, Weihong; Chen, Roger; Capone, Lori; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(1), 360-365

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  72 °C; 3 h, reflux
Riferimento
Metabolically Stable Dibenzo[b,e]oxepin-11(6H)-ones as Highly Selective p38 MAP Kinase Inhibitors: Optimizing Anti-Cytokine Activity in Human Whole Blood
Baur, Benjamin; Storch, Kirsten; Martz, Kathrin E.; Goettert, Marcia I.; Richters, Andre; et al, Journal of Medicinal Chemistry, 2013, 56(21), 8561-8578

Metodo di produzione 5

Condizioni di reazione
Riferimento
Treating long QT syndrome
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
Riferimento
Radical-mediated synthesis of 3,4-dihydroisocoumarins. Total synthesis of hydrangenol. [Erratum to document cited in CA147:143153]
Mandal, Samir Kumar; Roy, Subhas Chandra, Tetrahedron Letters, 2007, 48(35),

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ;  reflux
1.2 Catalysts: Azobisisobutyronitrile ;  2 h, reflux; reflux → rt
Riferimento
Titanocene(III) chloride mediated radical-induced synthesis of 3,4-dihydroisocoumarins: synthesis of (±)-hydrangenol, (±)-phyllodulcin, (±)-macrophyllol and (±)-thunberginol G
Mandal, Samir Kumar; Roy, Subhas Chandra, Tetrahedron, 2008, 64(49), 11050-11057

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
Riferimento
Radical-mediated synthesis of 3,4-dihydroisocoumarins. Total synthesis of hydrangenol
Mandal, Samir Kumar; Roy, Subhas Chandra, Tetrahedron Letters, 2007, 48(23), 4131-4134

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  15 min, 25 °C; 12 h, 60 °C
Riferimento
Compounds modulating protein recruitment and/or degradation
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  6 h, rt → reflux
Riferimento
Histone acetyltransferase activators and compositions and uses thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  6 h, reflux
Riferimento
Preparation of isoindolinone and benzamide derivatives as histone acetyltransferase activators useful in disease therapy
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  2 h, reflux
Riferimento
Assessment of the regioselectivity in the condensation reaction of unsymmetrical o-phthaldialdehydes with alanine
D'Hollander, Agathe C. A.; Westwood, Nicholas J., Tetrahedron, 2018, 74(2), 224-239

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Thionyl chloride ;  3 h, 80 °C
1.2 cooled; 30 min, 80 °C
1.3 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  overnight, reflux
Riferimento
Preparation of isoindole carboxamides, pyrrolopyridine carboxamides, and similar compounds as inhibitors of phosphodiesterase type 10A for treating neurological and psychiatric disorders
, World Intellectual Property Organization, , ,

2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Raw materials

2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Preparation Products

2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:943595-13-9)2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
Numero d'ordine:A1045985
Stato delle scorte:in Stock
Quantità:100mg/250mg/1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 17:21
Prezzo ($):173.0/292.0/788.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:943595-13-9)2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
A1045985
Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):173.0/292.0/788.0
Email